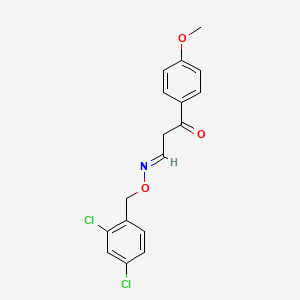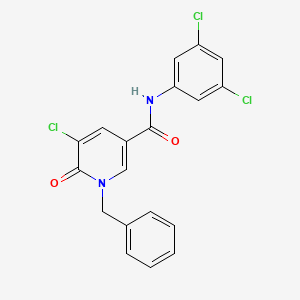
3-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the quinazolinone family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Scientific Research Applications
Antimicrobial and Antifouling Applications
Research into non-oxidizing biocides, such as those found in reverse osmosis polyamide membrane systems, showcases a potential area of application for complex chemical compounds. These biocides, including various chemical agents, are explored for their antimicrobial efficiency, safety, and compatibility with water treatment processes. Such studies indicate the importance of developing eco-friendly and effective antifouling agents to ensure sustainable water supply technologies (Luiz H. Da-Silva-Correa et al., 2022).
Biochemical and Pharmacological Effects
Chlorogenic Acid (CGA), a compound with several phenolic acid components, has been extensively studied for its wide range of biological and pharmacological effects. These include antioxidant, anti-inflammatory, and neuroprotective activities, suggesting the compound's versatility in treating various health conditions and its potential use as a natural food additive (M. Naveed et al., 2018).
Enhancement of Enzymatic Pollution Remediation
In the context of environmental science, research on the application of redox mediators in conjunction with enzymes like laccases and peroxidases for the treatment of organic pollutants outlines a significant scientific application. These systems can enhance the degradation efficiency of stubborn pollutants, indicating the potential of complex compounds in improving bioremediation strategies (Maroof Husain & Q. Husain, 2007).
Novel Antimicrobial and Anticancer Agents
Research into mixed copper(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) and phenanthroline has demonstrated promising antimicrobial and anticancer activities. These complexes' intercalating properties and DNA damage capabilities highlight the potential of chemical compounds in developing new therapeutic strategies (Miriama Šimunková et al., 2019).
Amyloid Imaging in Alzheimer's Disease
Advancements in amyloid imaging for Alzheimer's disease, utilizing radioligands to measure amyloid in vivo, represent a crucial application in the neurological research field. This technique aids in understanding the disease's pathophysiology and supports the early detection and evaluation of new treatments (A. Nordberg, 2007).
Propriétés
IUPAC Name |
3-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c1-13-25-19-8-3-2-7-17(19)22(29)27(13)16-9-10-18(24)20(12-16)26-21(28)14-5-4-6-15(23)11-14/h2-12H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRXOARPMALRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2472943.png)


![Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2472947.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2472948.png)

![2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2472954.png)
![Ethyl 6-acetyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2472957.png)


![2-ethoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2472960.png)
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]amino}acetamide](/img/structure/B2472963.png)
![N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide](/img/structure/B2472964.png)
![4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2472966.png)